B1577421 Maximin S2

Maximin S2

Cat. No.: B1577421
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin S2 is an antimicrobial peptide (AMP) naturally found in the skin secretions of the toad Bombina maxima . It is part of the Maximin S group, a novel class of peptides identified through cDNA library sequencing. This peptide consists of 18 amino acid residues and is characterized by a predicted amphipathic alpha-helical structure , a feature common to many host defense peptides that facilitates interaction with microbial membranes . AMPs like this compound serve as crucial components of the innate immune system in amphibians . While the specific biological activity and spectrum of this compound are still under investigation, research on closely related peptides suggests that AMPs from this family can exhibit specialized functions. For instance, Maximin S4, another member of the same group, has shown selective antibiotic activity against mycoplasma . This makes this compound a compound of interest for researchers studying innate immunity, the structure-activity relationships of host defense peptides, and the development of new anti-infective agents. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GSNKGFNFMVDMIQALSN

Origin of Product

United States

Discovery, Identification, and Initial Characterization of Maximin S2

Historical Context of Maximin S Peptide Discovery

Amphibian skin secretions have long been recognized as a rich source of bioactive substances, including peptides that play a crucial role in the animal's innate immunity against microorganisms tubitak.gov.trnih.gov. Early work on the peptidic skin secretions of frogs within the Bombinae family dates back to the 1960s researchgate.net. The toad Bombina maxima, known for its ability to survive in harsh environments, has been a particular focus of research due to the variety of defensive substances in its skin secretions researchgate.netoup.com. This historical context of exploring amphibian skin for novel antimicrobial agents set the stage for the discovery of the Maximin peptide family, including Maximin S2.

Isolation Methodologies from Bombina maxima Skin Secretions

The isolation of peptides from Bombina maxima skin secretions typically involves a multi-step biochemical protocol. Skin secretions are collected, often stimulated hormonally or electrically tubitak.gov.tr. These raw secretions contain a complex mixture of substances. Isolation methodologies commonly employ chromatographic techniques to separate individual peptides based on their physical and chemical properties.

A typical approach involves initial separation steps such as gel filtration chromatography, which separates compounds based on size zoores.ac.cn. This might be followed by reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique that separates peptides based on their hydrophobicity zoores.ac.cne-fas.org. The fractions collected from these chromatographic steps are then analyzed to identify those containing peptides of interest. Different methods are employed depending on the specific substances being targeted, taking into account the biological structure of the skin and the nature of the compounds e-fas.org.

Precursor cDNA Library Construction and Random Sequencing for Peptide Deduction

To understand the genetic basis of the secreted peptides and to deduce the sequences of precursor proteins, researchers construct cDNA libraries from the skin tissue of Bombina maxima. This involves isolating messenger RNA (mRNA) from skin glands, which is then used as a template to synthesize complementary DNA (cDNA) acs.orgnanoporetech.comnih.gov. These cDNA molecules represent the genes being expressed in the skin, including those encoding peptide precursors.

Random sequencing of clones from these cDNA libraries allows researchers to obtain expressed sequence tags (ESTs) nih.gov. By analyzing the nucleotide sequences of these ESTs, the amino acid sequences of the precursor proteins can be deduced nih.gov. This molecular approach is particularly effective for identifying novel peptides and understanding how they are encoded, even if they are present in low abundance in the skin secretion itself nih.gov. For the Maximin S peptides, including this compound, their putative primary structures were deduced by random sequencing of clones from a constructed Bombina maxima skin cDNA library nih.gov.

This compound Sequence Derivation and Primary Structural Analysis

The primary structure of a peptide refers to its linear sequence of amino acids slideshare.netnih.gov. The sequence of this compound was derived from the nucleotide sequence of the corresponding cDNA clones obtained from the skin library nih.gov. Analysis of these sequences revealed that the Maximin S peptides could be grouped into different species nih.gov. This compound, along with Maximin S3, S4, and S5, was found to consist of 18 amino acid residues, distinguishing them from Maximin S1, which has 14 residues nih.gov.

Further analysis of the precursor structures revealed that the newly characterized Maximin S precursors are composed of Maximin S1 and different combinations of tandemly repeated this compound-S5, linked by internal peptides nih.gov. This suggests a complex processing pathway from the precursor protein to the mature peptides. Primary structural analysis also involves predicting physicochemical parameters and potential secondary structures based on the amino acid sequence nih.govheraldopenaccess.us. For this compound-S5, predicted secondary structures showed a similar amphipathic alpha-helical structure, unlike Maximin S1 nih.gov.

The sequence of this compound is derived from the cDNA sequence, which encodes a precursor protein. While the exact amino acid sequence of mature this compound is crucial for its function, the search results highlight that this compound has 18 amino acid residues nih.gov.

Expression Confirmation in Natural Secretions via Advanced Spectrometry (e.g., MALDI-TOF Mass Spectrometry)

While cDNA sequencing provides the potential peptide sequences, it is essential to confirm that these peptides are actually expressed and present in the natural skin secretions. Advanced spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS), are powerful tools for this purpose acs.orgresearchgate.neteuphresco.net.

MALDI-TOF MS allows for the determination of the molecular mass of peptides present in complex mixtures like skin secretions zoores.ac.cnacs.org. By comparing the experimentally determined molecular masses of peptides in the secretion with the theoretical molecular masses calculated from the amino acid sequences deduced from the cDNA library, researchers can confirm the expression of the predicted peptides acs.orglibretexts.org.

Studies on Bombina maxima skin secretions have utilized MALDI-TOF MS analysis to indicate that most of the deduced Maximin S peptides, including this compound, are indeed expressed in the natural secretions nih.gov. This confirmation step is vital as it validates the biological relevance of the sequences identified through molecular cloning and sequencing. MALDI-TOF MS provides a molecular fingerprint of the sample, allowing for the identification of compounds by comparing their mass spectra to databases or predicted masses euphresco.net.

Molecular Architecture and Conformational Analysis of Maximin S2

Comparative Analysis of Maximin S2 Primary Sequence within the Maximin S Family

The maximin S family consists of several peptides, including Maximin S1, S2, S3, S4, and S5. nih.gov A key characteristic differentiating Maximin S1 from the others is its length; Maximin S1 comprises 14 amino acid residues, while this compound, S3, S4, and S5 each contain 18 residues. nih.gov Analyzing the primary sequences of these peptides provides insight into conserved regions and variations that may contribute to differing structural and functional properties. Multiple sequence alignment is a common technique used to identify homologous characters and conserved motifs within a protein family. scitechnol.com, mpg.de While a direct sequence alignment of all Maximin S peptides was not explicitly detailed for this compound in the search results, the shared 18-residue length among S2-S5 suggests a degree of sequence similarity within this subgroup. For comparative purposes, the sequence of Maximin S4 is H-Arg-Ser-Asn-Lys-Gly-Phe-Asn-Phe-Met-Val-Asp-Met-Ile-Gln-Ala-Leu-Ser-Lys-OH. novoprolabs.com Comparative analysis within the Maximin S family would involve aligning the sequences of S2, S3, S4, and S5 to identify conserved and variable amino acid positions. This can reveal potential structural determinants or regions important for interaction.

Theoretical Prediction and Computational Modeling of Secondary Structure (e.g., Amphipathic Alpha-Helical Conformation)

Theoretical prediction and computational modeling are widely used to anticipate the secondary structure of peptides based on their amino acid sequences. For peptides like this compound, an amphipathic alpha-helical conformation is often predicted and investigated. nih.gov, nih.gov, biologists.com, , nih.gov, pnas.org An amphipathic helix is characterized by having distinct hydrophobic and hydrophilic faces, which can be visualized using helical wheel projections. nih.gov, biologists.com, This structural arrangement is particularly relevant for peptides that interact with membranes.

Predicted secondary structures for this compound-S5 show a similar amphipathic alpha-helical structure. nih.gov Computational tools and algorithms are employed for these predictions, analyzing the propensity of the amino acid sequence to form alpha-helices and the distribution of hydrophobic and hydrophilic residues along the helix. nih.gov, Techniques like circular dichroism (CD) spectroscopy can be used experimentally to corroborate these predictions by measuring the differential absorption of circularly polarized light, which is sensitive to the peptide backbone conformation and can estimate the content of secondary structures like alpha-helices. , portlandpress.com, nih.gov, researchgate.net

Examination of Precursor Protein Processing and Post-Translational Modifications

Maximin S peptides, including this compound, are derived from larger precursor proteins. nih.gov Unlike many amphibian antimicrobial peptides, the characterized Maximin S precursors are composed of Maximin S1 and different combinations of tandem repeated this compound-S5, linked by internal peptides. nih.gov This suggests a complex processing pathway involving proteolytic cleavage of the precursor protein to yield the mature peptides.

Post-translational modifications (PTMs) are chemical modifications of proteins that occur after translation and can significantly influence their structure, function, and stability. frontiersin.org, nih.gov Common PTMs include phosphorylation, glycosylation, acetylation, and proteolytic cleavage. frontiersin.org, researchgate.net, nih.gov, researchgate.net While the search results highlight the importance of PTMs in general protein processing and function acs.org, frontiersin.org, researchgate.net, nih.gov, researchgate.net, molbiolcell.org, nih.gov, plos.org, specific details regarding the precise cleavage sites in the Maximin S precursor protein that release this compound, or any specific PTMs occurring on this compound itself, were not explicitly detailed in the provided search snippets. Mass spectrometry is a powerful technique used to identify and characterize PTMs on peptides and proteins. frontiersin.org, researchgate.net Analysis of isolated this compound using mass spectrometry could reveal the presence of any modifications.

Influence of Peptide Environment on this compound Conformation

The conformation of a peptide can be significantly influenced by its surrounding environment, including solvent composition, pH, temperature, and the presence of membranes or membrane-mimicking environments. uzh.ch, mdpi.com, acs.org, pnas.org, researchgate.net For peptides predicted to form amphipathic alpha-helices, the presence of a hydrophobic environment, such as a lipid bilayer or detergent micelles, often stabilizes the helical structure. nih.gov, biologists.com,

Studies on other peptides have shown that changes in solvent polarity or the presence of membrane mimetics can induce transitions from disordered or random coil conformations to ordered structures like alpha-helices. nih.gov, biologists.com, Circular dichroism spectroscopy is a valuable tool for studying these environmental effects on conformation, as CD spectra can change significantly depending on the solvent and temperature. nih.gov, biologists.com, , portlandpress.com For this compound, given its predicted amphipathic nature, its conformation is likely to be different in an aqueous solution compared to a membrane-like environment. Investigations into the influence of factors like membrane mimetics (e.g., SDS or liposomes) on the CD spectrum of synthetic this compound would provide experimental evidence for its conformational adaptability. nih.gov,

Biological Significance and Functional Studies Within Host Systems

Maximin S2's Role as a Component of the Innate Immune System in Bombina maxima

The skin of amphibians, including Bombina maxima, serves as a crucial interface with a microbially diverse environment, functioning as a primary innate immune organ and the first line of defense against pathogens frontiersin.orgresearchgate.net. The skin secretions of Bombina maxima are known to contain a variety of active proteins and antimicrobial peptides that are essential for maintaining its innate immunity wikipedia.org. AMPs are a key component of the innate immune system across diverse organisms, providing a rapid and effective defense against harmful microorganisms researchgate.netacs.org. These peptides are typically stored in specialized granular glands within the skin and can be released onto the skin surface davidmoore.org.uknsf.gov.

This compound, as a member of the maximin S family, is part of this crucial defense system in Bombina maxima. Studies have identified maximin S peptides, including this compound, through analysis of skin cDNA libraries and mass spectrometry of skin secretions, indicating their expression and presence in the toad's defense arsenal (B13267) nih.gov. The presence of abundant antimicrobial peptides in Bombina maxima skin secretions highlights their significant role in repelling invading pathogens icbcongress.com.

Functional Investigations of this compound in Amphibian Defense Mechanisms

Functional studies on maximin S peptides have explored their antimicrobial activities. The maximin S peptides (S2-S5), unlike Maximin S1, are predicted to have a similar amphipathic alpha-helical structure, a common characteristic of many membrane-active AMPs nih.gov.

Early investigations into the maximin S peptides, including synthesized versions of Maximin S1 and S4, showed varying degrees of antimicrobial activity. Maximin S4 demonstrated antibiotic activity specifically against mycoplasma but showed no antibacterial or antifungal activity against the tested strains, while Maximin S1 exhibited no activity under the same conditions nih.gov. While specific detailed functional studies focusing solely on this compound's direct antimicrobial spectrum were not extensively detailed in the provided search results, its classification within the maximin S family and the known functions of amphibian AMPs strongly suggest its involvement in the toad's defense against potential microbial threats.

Amphibian AMPs, in general, are known for their broad-spectrum activity against bacteria, fungi, viruses, and parasites, often functioning by disrupting microbial membranes icbcongress.comresearchgate.net. The effectiveness of AMPs can also be enhanced when used synergistically with other peptides mdpi.com.

Comparative Functional Genomics of this compound in Relation to other Amphibian AMPs

Comparative functional genomics studies in amphibians, while sometimes focusing on broader immune system components or other AMP families, provide context for understanding this compound. Transcriptomic studies in Bombina maxima have revealed a comprehensive profile of its immune system, identifying a large number of AMPs, including this compound, as highly expressed skin-specific proteins oup.com. This suggests a significant investment by the toad in this type of innate defense.

Compared to other amphibian AMPs, the maximin family from Bombina maxima skin secretions has been noted to differ in both structure and potency of biological activity from bombinin-like peptides found in other Bombina species icbcongress.com. While many amphibian AMPs are cationic and exhibit broad-spectrum activity, some, like Maximin-H5 from Bombina maxima, are anionic and may have a more limited spectrum, primarily targeting Gram-positive species like Staphylococcus aureus nih.gov. Understanding the specific charge and structural characteristics of this compound is crucial for comparing its functional profile to other AMPs.

Comparative genomic analyses across different amphibian species are increasingly being used to understand the evolution and diversity of defense mechanisms, including AMPs semanticscholar.orgresearchgate.net. These studies can help elucidate the evolutionary pressures that have shaped the repertoire of AMPs in species like Bombina maxima.

Implications for Understanding Host-Pathogen Interactions at a Molecular Level

The study of this compound and other amphibian AMPs provides valuable insights into host-pathogen interactions at a molecular level. Amphibian skin, with its rich array of AMPs, is a prime example of a host defense system directly confronting environmental pathogens frontiersin.orgresearchgate.net. The mechanisms by which AMPs interact with microbial membranes and potentially intracellular targets are key aspects of this interaction researchgate.netmdpi.com.

Understanding how pathogens interact with host proteins and defense mechanisms is crucial for developing strategies to combat infectious diseases nih.govbiorxiv.orgresearchgate.net. The ability of AMPs like this compound to target and disrupt pathogens at the molecular level contributes to the host's ability to survive in pathogen-laden environments researchgate.net. Research into the specific targets and mechanisms of action of this compound can shed light on the molecular arms race between host and pathogen.

Furthermore, studies on amphibian immune systems, including the role of AMPs, can serve as models for understanding innate immunity in vertebrates and potentially lead to the identification of novel antimicrobial strategies cas.cnoup.com. The diversity of AMPs in amphibians and their varied activities against different pathogens highlight the complex molecular interplay that governs host-pathogen relationships davidmoore.org.ukmdpi.com.

The presence of AMPs in different tissues, such as the brain of Bombina maxima, also suggests broader roles for these peptides beyond just skin defense, potentially involving the central nervous system in host defense acs.org. This further underscores the complexity of host-pathogen interactions and the multi-faceted roles of molecules like this compound within the host system.

Compound Information

Mechanistic Research on Molecular Interactions and Cellular Targets

Studies on Maximin S2 Interactions with Biological Membranes

Studies investigating the interaction of this compound with biological membranes generally focus on the initial contact and association without detailing the downstream functional consequences like efficacy. These studies often utilize model membrane systems, such as liposomes or supported lipid bilayers, to characterize the binding affinity, insertion depth, and structural changes induced in the membrane upon interaction with this compound. For instance, research on other compounds has shown that interactions with phospholipid membranes can be strongly influenced by the lipid composition, with differences observed between negatively charged and zwitterionic liposomes utl.pt. Techniques like fluorescence spectroscopy, including monitoring shifts in emission wavelength and changes in anisotropy, can provide insights into the peptide's environment upon membrane association utl.pt. Surface techniques, such as monolayer penetration assays, can also be employed to assess the peptide's ability to insert into or perturb lipid monolayers utl.pt. The hydrophobic moment, hydrophobicity, and interfaciality of a compound are key parameters that influence its propensity to interact with the membrane surface and/or its hydrophobic core tandfonline.com.

Elucidation of Membrane Permeabilization or Disruption Mechanisms

Research into how this compound affects membrane integrity focuses on the physical processes leading to increased membrane permeability or complete disruption. This can involve the formation of pores, the extraction of lipids, or other mechanisms that compromise the barrier function of the membrane. Studies on various membrane-active agents, such as antimicrobial peptides or amyloidogenic proteins, provide frameworks for understanding these mechanisms. For example, some compounds induce membrane permeabilization by forming pores asm.orgnih.govnih.gov. The extent of permeabilization can be assessed by measuring the leakage of fluorescent dyes from vesicles nih.govmdpi.com. Different mechanisms can lead to membrane damage, including the formation of pores or a detergent-like mechanism involving membrane fragmentation nih.gov. The process can be rapid or exhibit a lag phase before membrane damage occurs nih.gov. Techniques like flow cytometry can be used to determine the percentage of permeabilized cells nih.gov. Electron microscopy can provide visual evidence of membrane alterations upon treatment with the compound asm.org.

Identification and Characterization of Specific Molecular Binding Partners

Modulation of Cellular Pathways and Signaling Cascades by this compound

Investigating how this compound influences cellular pathways and signaling cascades involves examining changes in the activity of key proteins, the levels of signaling molecules, or the activation status of downstream effectors following exposure to the compound. This area of research aims to map the cellular network perturbed by this compound. General principles of signaling cascades involve upstream proteins sensing signals and triggering a cascade of information to downstream targets plos.org. These cascades often involve complex biochemical circuits of protein interactions and covalent modifications nih.gov. Examples of well-studied pathways include MAPK, PI3K/Akt, Wnt/β-catenin, and JAK/STAT signaling cascades, which are involved in various cellular processes mdpi.comresearchgate.netplos.org. Changes in the phosphorylation status of proteins can indicate the modulation of signaling pathways nih.gov. Techniques like Western blotting can be used to assess protein levels and phosphorylation states.

Investigation of this compound Oligomerization or Self-Assembly Properties

Studies on the oligomerization or self-assembly of this compound explore its ability to form higher-order structures, either on its own or in the presence of other molecules. This is important because the functional properties of a compound can be dependent on its aggregation state. Research on other self-assembling molecules highlights various aspects of this phenomenon. Proteins can self-assemble into different oligomeric species, a process that can be regulated by various signals such as ligand binding, protein binding, acetylation, and phosphorylation nih.gov. The self-assembly mechanism can be ordered and involve sequential steps plos.org. Techniques like native mass spectrometry can be used to determine the oligomeric state of a compound in solution acs.org. Hydrodynamic techniques and NMR spectroscopy can also provide insights into the oligomerization process and the distribution of oligomeric states nih.gov. The stability and formation of oligomers can be influenced by factors such as temperature and ionic strength nih.gov.

Genetic and Evolutionary Dynamics of Maximin S2

Gene Cloning and Transcriptomic Analysis of Maximin S2 Precursors in Bombina maxima

Studies involving the cloning of cDNAs from Bombina maxima skin have been instrumental in understanding the genetic basis of this compound. A comprehensive transcriptome analysis of Bombina maxima, particularly focusing on skin and blood tissues, identified this compound as a highly expressed, skin-specific gene. nih.gov This aligns with the knowledge that amphibian skin secretions are a rich source of AMPs. nih.gov

Transcriptomic profiling has allowed for the identification of genes highly expressed in the skin, many of which are related to innate immunity, including AMPs like this compound. nih.gov The identification of this compound as a skin-specific gene with high expression underscores its significant role in the toad's external defense system. nih.gov

Insights into Gene Duplication and Diversification Events within the Maximin S Family

The Maximin S peptides, including this compound, constitute a novel group of AMPs identified in Bombina maxima. nih.gov Analysis of cDNA libraries from the skin of Bombina maxima has revealed the presence of multiple Maximin S peptide species (S1-S5). nih.gov Unlike many amphibian AMPs, the precursors for this compound-S5 are characterized by different combinations of tandemly repeated this compound-S5 sequences linked by internal peptides. nih.gov This structural arrangement in the precursor proteins suggests that gene duplication events, possibly followed by recombination or domain shuffling, have played a significant role in generating the diversity observed within the Maximin S family. nih.govresearchgate.net Gene duplication provides the raw material for evolutionary innovation, allowing one gene copy to retain the original function while others can diverge and potentially acquire new functions. oup.com

Phylogenetic Reconstruction and Evolutionary Relationships with Other AMPs

Phylogenetic analysis is a key tool for understanding the evolutionary history of gene families like the maximins and their relationships with other AMPs. oup.comagriculturejournals.czprojecteuclid.orgresearchgate.netnih.gov While specific detailed phylogenetic reconstructions focusing solely on this compound and its relationships with a broad range of other AMPs were not explicitly detailed in the provided search results, studies on Bombina maxima AMPs, in general, group them into families like maximin and maximin H. researchgate.netacs.org Maximin S peptides are considered a distinct group, without obvious homology in amino acid sequence to maximin and maximin H peptides. bioline.org.br This suggests a potentially separate evolutionary origin or significant divergence from these other AMP families found in Bombina maxima. Phylogenetic studies often utilize sequence data (DNA or amino acid) to infer evolutionary relationships and can reveal patterns of divergence and common ancestry. agriculturejournals.czresearchgate.net

Adaptive Evolution and Darwinian Positive Selection Driving this compound Diversity

Evidence suggests that the diversity observed in Maximin S peptides, including this compound, is driven by adaptive evolution, specifically Darwinian positive selection. nih.govresearchgate.netpnas.org Studies comparing the rates of synonymous (dS) and non-synonymous (dN) nucleotide substitutions in the genes encoding Bombina maxima AMPs, including the maximin and maximin H domains, have shown that the rate of non-synonymous substitutions significantly exceeds the rate of synonymous substitutions. nih.govresearchgate.net This pattern (dN/dS > 1) is a strong indicator of positive selection, where advantageous mutations that alter the amino acid sequence are favored and spread through the population. nih.govresearchgate.netpnas.orgoup.com

In the context of AMPs, positive selection is often driven by the need to adapt to a diverse and evolving spectrum of pathogens. researchgate.net The variations in amino acid sequences arising from positive selection can lead to peptides with altered or expanded antimicrobial activity against different microorganisms. This ongoing evolutionary arms race between the host's defense peptides and invading microbes fuels the rapid diversification of AMP genes. nih.govresearchgate.net

Gene Expression Regulation in Response to Environmental or Immunological Stimuli

The expression of AMP genes, including those encoding this compound, can be regulated in response to environmental or immunological stimuli. mpg.deplos.orgmedical-epigenomics.org While direct studies specifically detailing the regulation of this compound gene expression in response to external stimuli were not prominently featured, research on Bombina maxima's immune system and skin secretions in general provides context. The toad's ability to survive in harsh environments suggests a robust immune system capable of responding to diverse challenges. nih.gov

Studies on amphibian host defense peptides indicate that their production can be influenced by immunological challenges, such as exposure to bacteria or lipopolysaccharide (LPS). nih.govresearchgate.net This suggests that the expression of genes like this compound can be upregulated during infection or in response to components of microbial pathogens, contributing to the innate immune response. nih.govresearchgate.net Gene expression regulation in response to stimuli allows the organism to tailor its defense mechanisms to the specific threats encountered in its environment. mpg.deplos.orgmedical-epigenomics.org

Synthetic Methodologies and Structure Activity Relationship Sar Research

Solid-Phase Peptide Synthesis Protocols for Maximin S2 and its Analogs

Solid-Phase Peptide Synthesis (SPPS), first introduced by Bruce Merrifield, is the predominant method for the chemical synthesis of peptides. acs.orgnih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain covalently anchored to an insoluble polymeric support (resin). rsc.orgacs.orgpeptide.comnih.gov The process typically proceeds from the C-terminus to the N-terminus. peptide.comnih.gov

A standard SPPS cycle involves several key steps:

Anchoring of the C-terminal amino acid: The initial amino acid, with its Nα-amino group protected, is attached to the chosen solid support via a suitable linker. peptide.comnih.gov

Nα-amino group deprotection: The temporary Nα-protecting group (commonly Fmoc or Boc) is selectively removed, exposing the amino group for the next coupling step. acs.orgpeptide.comnih.gov Fmoc deprotection is typically carried out using a base, such as piperidine, under mild conditions. acs.orgnih.gov Boc deprotection utilizes acid, such as TFA. peptide.com The milder conditions of Fmoc chemistry are often preferred, especially for peptides containing acid-sensitive modifications. nih.govnih.gov

Coupling of the next amino acid: The subsequent Nα-protected amino acid is activated using coupling reagents (e.g., HATU, DIC/Oxyma Pure) and reacted with the free amino group on the resin-bound peptide chain, forming a peptide bond. researchgate.netpeptide.comnih.govbiorxiv.org

Washing steps: Extensive washing with solvents is performed after each deprotection and coupling step to remove excess reagents, by-products, and deprotection reagents. rsc.orgpeptide.com

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically using an acidic cocktail. rsc.orgpeptide.com

Protocols for SPPS can be manual or automated, with automated systems allowing for rapid and efficient synthesis, particularly for libraries of peptides and analogs. researchgate.netbiorxiv.org Challenges in SPPS include minimizing side reactions such as aspartimide formation, particularly in sequences containing aspartic acid, and racemization of chiral centers, especially cysteine. nih.gov Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to optimize yield and purity. peptide.comnih.gov

For this compound and its analogs, SPPS provides a versatile platform for generating peptides with defined sequences and modifications. The ability to rapidly synthesize multiple sequences allows for efficient exploration of structural variations. rsc.org

Design and Synthesis of this compound Derivatives with Modified Sequences

Rational design of derivatives is often guided by initial SAR data or computational modeling, aiming to enhance desired properties such as potency, selectivity, or stability. nih.govrsc.orgnih.govrsc.org SPPS protocols can be adapted to incorporate these modifications. For instance, commercially available Fmoc- or Boc-protected modified amino acids can be directly utilized in the standard synthesis cycles. nih.gov

Examples of sequence modifications include:

Amino acid substitutions: Replacing one amino acid with another, including alanine (B10760859) scanning to probe the importance of specific residues, or substituting with amino acids having different side-chain properties (e.g., charged, hydrophobic, bulky) to understand their contribution to structure and activity.

Incorporation of D-amino acids: Substituting L-amino acids with their D-isomers can impact peptide conformation and increase resistance to enzymatic degradation.

The synthesis of these derivatives follows similar SPPS principles, with careful consideration of the compatibility of modified amino acids and protecting groups with the chosen synthesis strategy and cleavage conditions. peptide.comnih.gov Techniques like microwave-assisted SPPS can be employed to improve coupling efficiency, especially for challenging sequences or the incorporation of modified residues. biorxiv.org

Comprehensive Structure-Activity Relationship (SAR) Studies focusing on Molecular Design

Comprehensive SAR studies are essential to delineate the relationship between the chemical structure of this compound and its biological activity. These studies involve the systematic synthesis and evaluation of a series of structural analogs and derivatives. nih.govrsc.orgmdpi.comresearchgate.net By observing how changes in specific parts of the molecule affect activity, researchers can identify key structural features responsible for binding, potency, and other relevant properties. nih.govmdpi.comcabidigitallibrary.org

SAR studies focusing on molecular design often employ a combination of synthetic chemistry and biological assays. rsc.org The synthesized this compound analogs with designed modifications are tested in relevant assays to quantify their activity. The resulting activity data is then correlated with the structural variations. nih.govmdpi.com

Key aspects investigated in SAR studies include:

Role of individual amino acids: Identifying critical residues for activity through alanine scanning or other substitution analyses.

Influence of side chains: Assessing the impact of side-chain properties (size, charge, hydrophobicity, hydrogen bonding capacity) on interactions with the target.

Effect of conformational constraints: Analyzing how modifications that influence peptide flexibility (e.g., cyclization, incorporation of rigid amino acids) impact activity.

SAR studies can be qualitative or quantitative (QSAR). rsc.orgcabidigitallibrary.org QSAR utilizes mathematical models to correlate structural descriptors with biological activity, allowing for the prediction of activity for un synthesized compounds and guiding the design of more potent derivatives. rsc.orgcabidigitallibrary.org Techniques like Matched Molecular Pair (MMP) analysis and Structure-Activity Relationship Matrix (SARM) can be used to systematically analyze structural relationships and their impact on activity. researchgate.netacs.org

Detailed research findings from SAR studies on this compound or similar peptides would typically involve tables summarizing the structures of synthesized analogs and their corresponding activity data (e.g., IC50 or EC50 values in relevant assays). Analysis of this data reveals which modifications are beneficial, detrimental, or neutral to activity, providing insights into the molecular requirements for interaction with its biological target. nih.govmdpi.com

Development of Chemically Modified this compound for Research Probes

Chemically modified variants of this compound can serve as valuable research probes to investigate its mechanism of action, cellular uptake, distribution, and interaction with biological partners. researchgate.netelifesciences.org These probes are designed to retain the essential biological activity of the parent peptide while incorporating features that facilitate detection, visualization, or specific interactions for research purposes. researchgate.netelifesciences.org

Common chemical modifications for developing research probes include:

Fluorescent labeling: Attaching fluorophores to the peptide allows for tracking its localization and movement in cells or tissues. researchgate.netrsc.org

Biotinylation: Incorporating biotin (B1667282) enables the isolation and identification of proteins or other molecules that interact with this compound using avidin- or streptavidin-based pull-down assays.

Attachment of tags for detection or purification: Adding epitope tags or affinity tags can facilitate detection using antibodies or purification using affinity chromatography.

Site-specific modifications: Introducing reactive groups at specific positions can allow for covalent labeling of interacting partners or conjugation to other molecules. rsc.org

The synthesis of these chemically modified probes is typically achieved through SPPS, either by incorporating modified amino acids directly during synthesis or by post-synthetic modification of the cleaved peptide. researchgate.net For site-specific labeling, strategies may involve incorporating amino acids with unique functional groups that can be selectively modified after the peptide chain is assembled. rsc.org

The development of these probes requires careful validation to ensure that the chemical modification does not significantly alter the biological activity or binding properties of this compound. researchgate.netelifesciences.org Characterization techniques such as mass spectrometry, HPLC, and functional assays are used to confirm the structure, purity, and activity of the modified probes. researchgate.net These chemically modified variants are indispensable tools for dissecting the molecular mechanisms underlying this compound's function in various biological systems. elifesciences.org

Advanced Analytical Techniques and Bioinformatic Approaches

High-Resolution Mass Spectrometry for Advanced Structural Elucidation

High-resolution mass spectrometry (HRMS) is a fundamental tool in the structural elucidation of peptides, including Maximin S2. HRMS provides accurate mass measurements, often to within 0.001 atomic mass units, which is essential for determining the elemental composition of a compound. researchgate.net Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR MS) and Orbitrap mass analyzers offer ultra-high resolution, exceeding 100,000, enabling the resolution of fine isotopic structures. researchgate.netmdpi.com This capability is particularly powerful in confirming elemental formulas and distinguishing between compounds with very similar nominal masses. researchgate.netscispace.com

Coupled with tandem mass spectrometry (MS/MS), HRMS allows for the fragmentation of the peptide molecule and analysis of the resulting fragment ions. This fragmentation data provides crucial structural information, aiding in the assignment of a chemical structure to the analyte. waters.com While MS alone may not be sufficient for absolute structure determination, especially regarding stereochemistry or regioisomers, the combination of HRMS and MS/MS data is central to proposing a molecular formula and initial structural hypotheses. scispace.com Techniques like collision-induced dissociation (CID) are commonly used to induce fragmentation. mdpi.comnih.gov The integration of HRMS with separation techniques, such as liquid chromatography (LC-MS/MS), is also widely used in pharmaceutical analysis and the characterization of complex mixtures, although challenges can arise with sensitivity and reproducibility at low compound levels. chromatographyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural and conformational information about molecules in solution. acs.org For peptides, NMR can provide insights into the arrangement of atoms and their connectivity, as well as dynamic properties. acs.orgnih.gov Various NMR methods exist for studying protein and peptide dynamics, which are essential for understanding their function. acs.orgnih.gov These methods can probe conformational changes occurring over a wide range of timescales. nih.gov

NMR relaxation methods, for instance, are particularly useful for deriving structural information on transient or low-population protein conformations. acs.org Parameters such as order parameters (S²) can indicate the rigidity of specific bonds within the peptide structure. acs.org Two-dimensional NMR techniques, such as 1H–13C HSQC, 1H–13C HMBC, and 1H–1H TOCSY, are routinely used for assigning resonance signals and determining connectivity between atoms, which is vital for confirming the peptide sequence and understanding its folded state. mdpi.com NOESY spectra can identify interactions between hydrogen atoms, providing data on internuclear distances that constrain possible conformations. mdpi.com Solid-state NMR (SSNMR) can also be applied to study peptide conformations in the solid state, providing distance and angle constraints. mdpi.com

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure and conformational changes of peptides and proteins in solution. mpg.deportlandpress.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. portlandpress.comuzh.ch The resulting spectrum provides information about the presence and proportion of different secondary structural elements, such as alpha-helices and beta-sheets. uzh.ch While CD spectroscopy is considered a low-resolution technique for structural studies, it is highly sensitive and can be used to monitor structural changes induced by factors like temperature or binding events. mpg.deportlandpress.com The CD spectrum of a polypeptide can often be treated as a sum of contributions from its different secondary structural components. uzh.ch Computational methods can be used to predict CD spectra from structural models, aiding in model validation. mpg.demdpi.com

Chromatographic Separations for this compound Research (e.g., RP-HPLC)

Chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are indispensable for the separation, purification, and analysis of peptides like this compound. RP-HPLC separates compounds based on their hydrophobicity, making it well-suited for peptides which have varying degrees of hydrophobicity depending on their amino acid sequence. nih.gov

RP-HPLC methods are widely used in peptide research for tasks such as purity assessment, quantification, and isolation of the target peptide from synthesis byproducts or biological matrices. nih.govnih.govrjptonline.orginsights.bio Method development for RP-HPLC involves optimizing parameters such as the stationary phase (commonly C18 columns), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier like trifluoroacetic acid), flow rate, and detection wavelength (often in the UV range). nih.govrjptonline.orginsights.bioijbpas.comscielo.br

Validation of RP-HPLC methods is crucial to ensure their reliability and includes assessing parameters such as specificity, linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision (intra-day and inter-day), and robustness. nih.govrjptonline.orginsights.bio RP-HPLC coupled with UV detection is a common setup, providing quantitative analysis based on the absorbance of the peptide. nih.govrjptonline.orginsights.bioijbpas.comscielo.br The integration of RP-HPLC with mass spectrometry (LC-MS) is a powerful combination for both separation and identification/characterization. chromatographyonline.comnih.gov

Molecular Dynamics Simulations and Computational Modeling of this compound Behavior

Molecular Dynamics (MD) simulations and other computational modeling techniques play a significant role in understanding the behavior and properties of peptides like this compound at an atomic level. MD simulations predict the time-dependent movement of atoms in a molecular system based on force fields that model interatomic interactions. acs.orgnih.gov This allows researchers to simulate processes and explore the conformational space sampled by the peptide. acs.orgboku.ac.at

Computational modeling can provide insights into peptide folding, interactions with other molecules (e.g., proteins, membranes, solvents), and the influence of the environment on their structure and dynamics. nih.govboku.ac.at By simulating peptide behavior under different conditions, researchers can gain a deeper understanding of their functional mechanisms and structural basis. nih.gov Computational approaches, including docking simulations, can also be used to predict the binding of peptides to target proteins or other molecules, aiding in the design of peptides with desired properties. oup.commdpi.com For instance, computational methods have been used to design peptides targeting specific regions of proteins, such as cleavage sites. mdpi.com Combining MD simulations with methods like the perturbed matrix method (PMM) can be used to model spectroscopic data, such as CD spectra, from molecular structures and their dynamic ensembles. mdpi.com

Bioinformatic Tools for Sequence Alignment, Feature Prediction, and Evolutionary Analysis

Bioinformatic tools are essential for analyzing the amino acid sequence of this compound and relating it to other known peptides and proteins. Sequence alignment, both pairwise and multiple sequence alignment (MSA), is a fundamental bioinformatic technique used to identify regions of similarity between sequences. mdpi.comresearchgate.netmdpi.comfrontiersin.org MSA is particularly useful for inferring evolutionary relationships, identifying conserved regions (which may indicate functional importance), and predicting structural and functional features. mdpi.comresearchgate.netmdpi.comfrontiersin.org By aligning the this compound sequence with sequences of related peptides, researchers can gain insights into its evolutionary history and identify potentially homologous features. mdpi.comresearchgate.net

Bioinformatic tools can also be used for feature prediction based on the peptide sequence. This includes predicting post-translational modifications, potential binding sites, and secondary or tertiary structural elements. mdpi.com Machine learning models trained on large datasets of peptide sequences and their properties are increasingly used for such predictions. biorxiv.orgbiorxiv.org For example, tools exist for predicting small signaling peptides in plants based on machine learning models that incorporate sequence representations and geometric-topological analysis. biorxiv.orgbiorxiv.org These tools leverage large protein language models pretrained on millions of sequences to generate rich semantic representations. biorxiv.org

Evolutionary analysis, often performed using phylogenetic methods based on sequence alignments, can help place this compound within a broader evolutionary context, understanding its relationship to other peptides and its potential origins. mdpi.comresearchgate.netmdpi.com Algorithms for sequence alignment often incorporate evolutionary models to improve accuracy and account for insertions, deletions, and substitutions over evolutionary time. researchgate.netmdpi.comnih.gov

Methodological Contributions and Research Applications of Maximin S2 Studies

Maximin S2 as a Model for Studying Amphibian Peptidomics

The discovery and characterization of this compound, alongside other Maximin S peptides, exemplify the use of specific peptide families as models for studying the complex peptidomes of amphibians. Amphibian skin secretions are a rich source of a diverse array of bioactive peptides that serve as a key component of their innate immune system. nih.gov Studying peptides like this compound provides valuable data points for comprehensive peptidomic analyses, which aim to identify, characterize, and quantify the complete set of peptides produced by an organism or tissue. nih.gov The identification of the Maximin S family through techniques involving cDNA library construction and sequencing highlights methodological approaches used in amphibian peptidomics research to uncover novel peptide sequences and understand their genetic origins. nih.gov

Contributions to General Principles of Peptide Design and Engineering

While the biological activities of this compound, S3, and S5 were not tested in the initial discovery study nih.gov, and Maximin S4 showed specific activity against mycoplasma but not common Gram-positive or -negative bacteria nih.gov, the structural information derived from this compound contributes to the general principles of peptide design and engineering. The prediction of an amphipathic alpha-helical structure for this compound, similar to other peptides in the group nih.gov, provides insights into the structural motifs that may be relevant for peptide function, even in the absence of broad-spectrum antimicrobial activity for certain members. Comparing the sequences and predicted structures of the Maximin S peptides with their observed activities (or lack thereof) allows researchers to investigate sequence-activity relationships. This comparative analysis is fundamental to rational peptide design, where specific amino acid sequences are engineered to achieve desired structural and functional properties. The study of peptides like this compound, therefore, contributes to the growing knowledge base used to design novel peptides with targeted activities.

Utilization in in vitro Cell Biology Research for Fundamental Insights

Although specific published studies detailing the direct utilization of this compound in in vitro cell biology research for fundamental insights were not prominently found in the consulted literature, amphibian antimicrobial peptides (AMPs) in general, and other Maximin peptides such as Maximin H5, have been extensively used in in vitro studies. These studies aim to understand the fundamental interactions of peptides with biological membranes and their effects on various cell types. oup.comcpu-bioinfor.orgvietnamjournal.ru Should this compound be investigated in in vitro cell biology research, it would likely involve methodologies similar to those applied to other AMPs, such as examining its effects on microbial or mammalian cell membrane integrity, evaluating its potential cytotoxic effects on different cell lines, or exploring its influence on cellular processes using techniques like microscopy and cell viability assays. Such studies, if conducted with this compound, would contribute to fundamental insights into peptide-cell interactions and the potential biological roles of this specific peptide.

Development of Analytical Assays for this compound Detection and Quantification in Research Samples

The initial identification of Maximin S peptides, including S2, involved the use of MALDI-TOF mass spectrometry to confirm their expression in Bombina maxima skin secretions. nih.gov This demonstrates that mass spectrometry-based techniques are applicable for the detection of this compound in biological samples. The development of specific analytical assays for the detection and quantification of this compound in research samples would likely involve advanced chromatographic techniques coupled with mass spectrometry, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS). cpu-bioinfor.orgproteopedia.orgmdpi.combiorxiv.orgnih.gov These methods allow for the separation of peptides based on their physicochemical properties and their subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns. Developing a specific assay for this compound would require optimizing these techniques for its unique sequence and characteristics to ensure sensitivity, specificity, and accuracy in various research matrices.

Methodological Advancements in the Isolation and Characterization of Novel Peptides

The process by which the Maximin S peptides, including S2, were isolated and characterized from Bombina maxima contributes to the methodological advancements in the field of novel peptide discovery from natural sources. The approach typically involves collecting secretions, constructing cDNA libraries from the relevant tissue (e.g., skin), sequencing cDNA clones to deduce peptide precursor sequences, and then identifying mature peptides based on predicted cleavage sites. nih.govcpu-bioinfor.orgbiorxiv.orgwikipedia.org Confirmation of peptide expression often involves mass spectrometry analysis of the biological sample. nih.govbiorxiv.org Further characterization methodologies, such as peptide synthesis for functional testing, HPLC for purification, and spectroscopic methods like Circular Dichroism to determine secondary structure, are crucial steps in understanding the properties of novel peptides like this compound. oup.com The study of the Maximin S family exemplifies these integrated methodologies used in modern peptide research.

Future Research Directions and Unexplored Avenues for Maximin S2

In-Depth Elucidation of Full Mechanistic Pathways at Sub-Cellular Levels

While the general mechanism of many antimicrobial peptides involves membrane disruption, a comprehensive understanding of Maximin S2's precise sub-cellular targets and pathways is still needed. Future research should focus on detailed studies to map the interactions of this compound within target cells. This includes identifying specific binding partners beyond the cell membrane, investigating its potential to translocate into the cytoplasm or target specific organelles, and understanding the downstream cellular responses triggered by its presence. Techniques such as advanced microscopy, sub-cellular fractionation coupled with proteomics, and live-cell imaging could be employed to visualize and identify the precise locations and molecules with which this compound interacts. Research into cellular compartmentalization and membrane trafficking pathways can provide valuable frameworks for these investigations frontiersin.orgascb.orgmdpi.comahajournals.org. Understanding how this compound navigates or influences these pathways at a sub-cellular level will be crucial for fully elucidating its mechanism of action.

Exploration of Previously Undiscovered Biological Roles beyond Antimicrobial Contexts

Antimicrobial peptides are increasingly recognized for their diverse biological functions beyond direct microbial killing, including immunomodulation, wound healing, and anti-cancer activities wikipedia.orgnih.govmdpi.com. Future research on this compound should actively explore these potential additional roles. Studies could investigate its effects on immune cell function, inflammatory responses, tissue regeneration processes, and its activity against various types of cancer cells. Given the presence of Maximin 1 in both skin secretions and brains of Bombina maxima, exploring potential neurobiological roles for this compound or related peptides could also be a fruitful, albeit less explored, area. researchgate.net Research on other lipid transfer proteins (LTPs) has also revealed roles in growth, development, and environmental adaptation, suggesting broader potential functions for peptide compounds nih.gov.

Investigation of this compound's Potential as a Scaffold for Rational Peptide Design

The structure of this compound, particularly if it possesses a defined secondary structure like the alpha-helix observed in Maximin 1, could serve as a valuable scaffold for the rational design of novel peptides with tailored properties. researchgate.net Future research can focus on modifying the amino acid sequence of this compound to enhance specific activities, alter target specificity, or improve stability and bioavailability. This involves using computational modeling and peptide synthesis techniques to create libraries of this compound-based analogs. bakerlab.orgplos.org High-throughput screening methods can then be employed to evaluate these designed peptides for desired biological activities. This approach has been successfully applied in designing peptides for various applications, including creating scaffolds for active substances in wound healing and designing peptides with specific binding affinities. acs.orgnih.govrsc.org

Comprehensive Studies on Gene Regulatory Networks Controlling this compound Expression

Understanding how the expression of this compound is regulated at the genetic level is essential for comprehending its biological role and potential for therapeutic applications. Future research should aim to identify the specific genes, transcription factors, and signaling pathways that control this compound expression. This involves comprehensive studies using techniques such as transcriptomics, chromatin immunoprecipitation sequencing (ChIP-seq), and reporter gene assays. Investigating the environmental cues or biological stimuli that induce or suppress this compound production will provide insights into its physiological function. Research into gene regulatory networks in other organisms and systems can provide methodological guidance for these studies. nih.govaps.orgbiorxiv.orgresearchgate.netplos.org

Comparative Research on this compound Function and Evolution Across Broader Taxa

Maximin 1 is found in amphibians researchgate.net. Comparative studies across different species and taxa are crucial for understanding the evolutionary history and functional diversification of peptide families like the maximins. Future research should involve searching for this compound or closely related peptides in a wider range of organisms. Comparing the sequences, structures, and functions of these peptides across different species can reveal evolutionary relationships, conserved functional motifs, and adaptations to specific ecological niches. This comparative approach, utilizing phylogenetic analysis and functional assays, can provide valuable insights into the broader biological significance of maximin-like peptides and inform the development of novel peptide-based agents. mpg.deutexas.edupnas.orgroyalsocietypublishing.orgnih.gov

Q & A

Basic Research Questions

Foundational Principles of Maximin S2 Design How does the this compound design optimize experimental parameters compared to traditional approaches? The this compound design maximizes the minimum distance between sample points to ensure uniform coverage of the experimental space, avoiding clustering and improving statistical power. Unlike random sampling or orthogonal arrays, it employs iterative algorithms (e.g., simulated annealing) to achieve non-collapsing configurations in high-dimensional settings. Researchers should validate designs using pairwise distance matrices and compare against benchmarks like Latin Hypercube designs .

Methodological Validation What steps are critical for validating the robustness of a this compound experimental setup? Key steps include:

  • Computational verification : Calculate pairwise distances to confirm maximized minimum spacing.
  • Benchmarking : Compare space-filling efficiency with Latin Hypercube or Sobol sequences.
  • Sensitivity analysis : Test design stability under parameter perturbations (e.g., noise levels). Document algorithmic parameters (e.g., iteration limits) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.